molecular formula C13H9N3O B2778778 4-(5-Phenyl-1,3,4-oxadiazol-2-yl)pyridine CAS No. 56353-00-5

4-(5-Phenyl-1,3,4-oxadiazol-2-yl)pyridine

Cat. No.: B2778778
CAS No.: 56353-00-5
M. Wt: 223.235
InChI Key: TUIXVQYWFSEXHA-UHFFFAOYSA-N
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Description

4-(5-Phenyl-1,3,4-oxadiazol-2-yl)pyridine is a heterocyclic compound that features both an oxadiazole and a pyridine ring

Mechanism of Action

Target of Action

Similar compounds have been found to inhibit the epidermal growth factor receptor (egfr) wild-type enzyme . EGFR is a protein that plays a crucial role in cell growth and division. When mutated or overexpressed, it can lead to the development of cancer.

Mode of Action

Similar compounds have shown to have a robust inhibitory effect against the egfr wild-type enzyme . This suggests that 4-(5-Phenyl-1,3,4-oxadiazol-2-yl)pyridine might interact with its targets, leading to changes that inhibit their function.

Result of Action

Inhibition of egfr can lead to decreased cell proliferation and increased cell death, which could potentially have anti-cancer effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Phenyl-1,3,4-oxadiazol-2-yl)pyridine typically involves the cyclization of hydrazides with carboxylic acids or their derivatives. One common method includes the reaction of a hydrazide with an aromatic carboxylic acid in the presence of a dehydrating agent like phosphorus oxychloride (POCl3) to form the oxadiazole ring . The reaction conditions often require refluxing the mixture for several hours to ensure complete cyclization.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimizations for scale-up. This may include the use of continuous flow reactors to improve yield and efficiency .

Chemical Reactions Analysis

Types of Reactions

4-(5-Phenyl-1,3,4-oxadiazol-2-yl)pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral conditions.

    Reduction: H2 gas with Pd/C catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH).

Major Products

Comparison with Similar Compounds

Similar Compounds

  • 4-(5-Phenyl-1,3,4-oxadiazol-2-yl)piperidine
  • 4-(5-Phenyl-1,3,4-oxadiazol-2-yl)phenyl
  • 1-(4-(5-Phenyl-1,3,4-oxadiazol-2-yl)phenyl)-1H-1,2,3-triazol-4-yl

Uniqueness

4-(5-Phenyl-1,3,4-oxadiazol-2-yl)pyridine is unique due to its combination of the oxadiazole and pyridine rings, which confer distinct chemical and biological properties. This dual-ring structure enhances its stability and reactivity, making it a versatile compound in various applications .

Properties

IUPAC Name

2-phenyl-5-pyridin-4-yl-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9N3O/c1-2-4-10(5-3-1)12-15-16-13(17-12)11-6-8-14-9-7-11/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUIXVQYWFSEXHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(O2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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